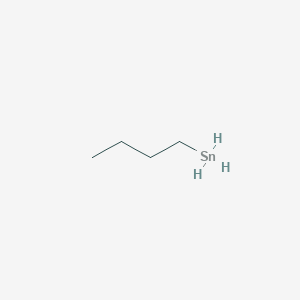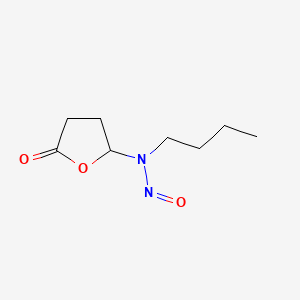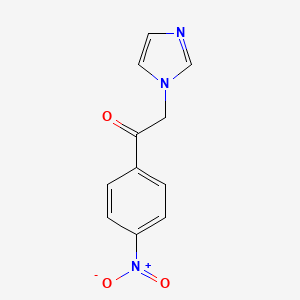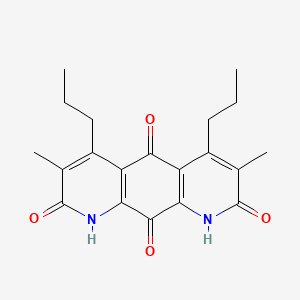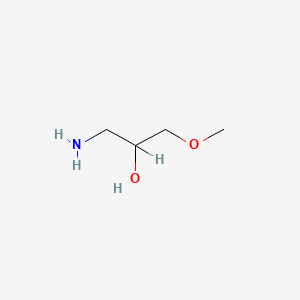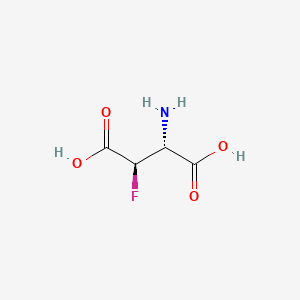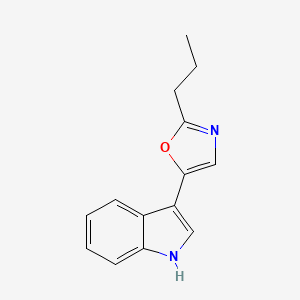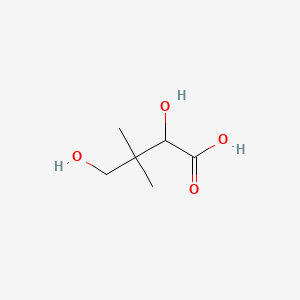
Acide 2,4-dihydroxy-3,3-diméthylbutanoïque
Vue d'ensemble
Description
Le 2,4-Dihydroxy-3,3-Diméthyl-Butyrate est un composé organique appartenant à la classe des acides gras hydroxylés. Ce sont des acides gras dont la chaîne porte un groupe hydroxyle. Le composé est caractérisé par sa formule moléculaire C6H12O4 et une masse molaire de 148,16 g/mol .
Applications De Recherche Scientifique
2,4-Dihydroxy-3,3-Dimethyl-Butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mécanisme D'action
Target of Action
The primary target of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is Pantothenate synthetase . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
It is known to interact with its target, pantothenate synthetase, potentially influencing the synthesis of pantothenate .
Biochemical Pathways
2,4-Dihydroxy-3,3-dimethylbutanoic acid is involved in the phosphopantothenate biosynthesis pathway . This pathway is responsible for the de novo synthesis of R-pantothenate (vitamin B5) from valine in plants and microorganisms .
Result of Action
Given its role in the phosphopantothenate biosynthesis pathway, it may influence the levels of pantothenate and coenzyme A in the cell, thereby affecting various metabolic processes .
Analyse Biochimique
Biochemical Properties
2,4-Dihydroxy-3,3-dimethylbutanoic acid plays a crucial role in biochemical reactions as an intermediate in the phosphopantothenate biosynthesis pathway. It interacts with enzymes such as pantoate kinase, which phosphorylates pantoic acid to form 4’-phosphopantothenate. This compound also interacts with other biomolecules involved in the synthesis of CoA, including valine . The nature of these interactions is primarily enzymatic, facilitating the conversion of pantoic acid into its phosphorylated form, which is a precursor for CoA synthesis.
Cellular Effects
2,4-Dihydroxy-3,3-dimethylbutanoic acid influences various cellular processes by contributing to the biosynthesis of CoA. CoA is a vital cofactor in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates. The presence of 2,4-Dihydroxy-3,3-dimethylbutanoic acid ensures the proper functioning of these pathways, thereby affecting cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4-Dihydroxy-3,3-dimethylbutanoic acid exerts its effects through its role as a substrate for pantoate kinase. This enzyme catalyzes the phosphorylation of pantoic acid, leading to the formation of 4’-phosphopantothenate. This phosphorylated intermediate is then utilized in the biosynthesis of CoA. The binding interactions between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and pantoate kinase are essential for the activation of the enzyme and subsequent phosphorylation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2,4-Dihydroxy-3,3-dimethylbutanoic acid can influence its effectiveness in biochemical assays. Over time, the compound may degrade, leading to a decrease in its availability for enzymatic reactions. Long-term studies have shown that the stability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is crucial for maintaining its role in CoA biosynthesis and ensuring consistent cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxy-3,3-dimethylbutanoic acid vary with different dosages in animal models. At optimal doses, the compound supports the biosynthesis of CoA and enhances metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and leading to metabolic imbalances .
Metabolic Pathways
2,4-Dihydroxy-3,3-dimethylbutanoic acid is involved in the phosphopantothenate biosynthesis pathway, where it is converted into 4’-phosphopantothenate by pantoate kinase. This intermediate is then utilized in the synthesis of CoA. The compound interacts with enzymes such as pantoate kinase and other cofactors involved in the biosynthesis of CoA, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,4-Dihydroxy-3,3-dimethylbutanoic acid is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where CoA biosynthesis occurs. The transport and distribution mechanisms are essential for maintaining the availability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid for enzymatic reactions .
Subcellular Localization
2,4-Dihydroxy-3,3-dimethylbutanoic acid is localized in specific subcellular compartments, particularly in areas where CoA biosynthesis takes place. Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring its availability for enzymatic reactions and maintaining its activity and function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 2,4-Dihydroxy-3,3-Diméthyl-Butyrate peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique l'oxydation du 2,2-Diméthyl-3-Hydroxypropanal. La réaction nécessite généralement un oxydant tel que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées .
Méthodes de production industrielle
Dans les milieux industriels, la production de 2,4-Dihydroxy-3,3-Diméthyl-Butyrate implique souvent l'utilisation de procédés d'oxydation à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant des systèmes catalytiques avancés et des réacteurs à écoulement continu afin d'assurer une conversion efficace et des sous-produits minimes .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4-Dihydroxy-3,3-Diméthyl-Butyrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être davantage oxydé pour former des acides carboxyliques.
Réduction : Les réactions de réduction peuvent convertir les groupes hydroxyle en atomes d'hydrogène.
Substitution : Les groupes hydroxyle peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Agents halogénants, chlorures d'acides.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcanes.
Substitution : Dérivés halogénés, esters.
4. Applications de la recherche scientifique
Le 2,4-Dihydroxy-3,3-Diméthyl-Butyrate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son rôle potentiel dans les voies métaboliques et les interactions enzymatiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme précurseur dans la synthèse de médicaments.
5. Mécanisme d'action
Le mécanisme d'action du 2,4-Dihydroxy-3,3-Diméthyl-Butyrate implique son interaction avec des enzymes spécifiques et des voies métaboliques. Il est connu pour cibler la panthoténoate synthétase, une enzyme impliquée dans la biosynthèse du coenzyme A. Cette interaction peut influencer divers processus biochimiques, notamment le métabolisme des acides gras et la production d'énergie .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2,4-Dihydroxy-3,3-diméthylbutanoïque
- 2,4-Dihydroxy-3,3-diméthylbutanenitrile
- 3-Cyano-2,2-diméthyl-L,3-propanediol
Unicité
Le 2,4-Dihydroxy-3,3-Diméthyl-Butyrate est unique en raison de sa configuration structurale spécifique et de ses groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à interagir avec la panthoténoate synthétase le distingue d'autres composés similaires, ce qui en fait une molécule précieuse dans la recherche et les applications industrielles .
Propriétés
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/p-1/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-BYPYZUCNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-29-1 | |
| Record name | 2,4-Dihydroxy-3,3-Dimethyl-Butyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-Dihydroxy-3,3-dimethylbutanoic acid used in chemical synthesis?
A1: 2,4-Dihydroxy-3,3-dimethylbutanoic acid serves as a valuable starting material in organic synthesis. Specifically, it acts as a precursor in the preparation of 4(5H)-oxazolonium salts []. These salts are important intermediates in the synthesis of various heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery.
Q2: What is the connection between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and esophageal cancer research?
A2: While there is no direct research linking 2,4-Dihydroxy-3,3-dimethylbutanoic acid to esophageal cancer treatment, a study investigating Liujunzi Decoction, a traditional Chinese medicine, offers a potential connection []. This study demonstrated the efficacy of Liujunzi Decoction in treating 4-nitroquinoline-N-oxide (4NQO)-induced esophageal cancer in a mouse model. Interestingly, the researchers identified nine potential biomarkers associated with Liujunzi Decoction's therapeutic effect, one of which was (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



